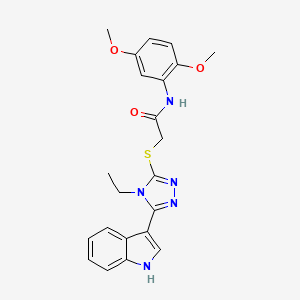

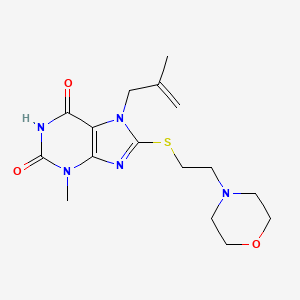

N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various N-aryl and N-alkyl acetamide derivatives, including those with triazole and thiadiazole rings, involves multi-step reactions characterized by condensation, acetylation, and cyclization steps. These processes often use carbodiimide condensation or reactions with acetyl chloride in dry conditions to form the desired acetamide derivatives, highlighting the complexity and precision required in synthesizing such compounds (Wang et al., 2010); (Yu et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of acetamide derivatives, including crystal structure analysis and density functional theory (DFT) studies, provide detailed insights into the conformation, bond lengths, angles, and intermolecular interactions. These analyses often reveal the presence of hydrogen bonding and π-interactions, which play crucial roles in stabilizing the molecular structure and influencing its reactivity (Xue et al., 2008); (Geng et al., 2023).

Chemical Reactions and Properties

The chemical properties of these compounds are characterized by their reactivity towards various organic synthesis reactions, such as N-acylation, S-methylation, and glycosylation. These reactions are crucial for modifying the chemical structure to enhance desired properties or introduce new functional groups for further applications (Labanauskas et al., 2001); (El Ashry et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are determined by the compound's molecular structure. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications. Analytical techniques such as NMR, IR, and mass spectrometry are commonly used for structural elucidation and purity assessment (Panchal & Patel, 2011).

Wissenschaftliche Forschungsanwendungen

1. Anti-Inflammatory Applications

A study by Singh, Bhati, and Kumar (2008) synthesized a series of compounds, including indoles similar to N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. They evaluated these compounds for their anti-inflammatory activity against carrageenan-induced oedema in albino rats and found moderate to good activity, suggesting potential therapeutic applications for inflammatory conditions (Singh, Bhati, & Kumar, 2008).

2. Genotoxic and Cytotoxic Evaluation

Abderrahman (2014) conducted a study to determine the genotoxic and cytotoxic effects of a similar triazole compound on bone marrow cells of mice. The findings suggested that higher doses of this compound cause genotoxic and cytotoxic effects, highlighting the importance of dosage and safety considerations in the development of therapeutic agents (Abderrahman, 2014).

3. Antidepressant and Antimicrobial Potency

Varvaresou et al. (1998) prepared derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, structurally similar to this compound. The study suggested these compounds could cross the blood-brain barrier and potentially exhibit antidepressant activity comparable to imipramine. Additionally, their lipophilicity data supported their ability to penetrate the blood-brain barrier (Varvaresou et al., 1998).

4. Anticonvulsant Effects

A study by Kamiński, Wiklik, and Obniska (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have a structural resemblance to the compound . They evaluated these derivatives for their anticonvulsant activity in animal models of epilepsy, indicating potential applications for the management of convulsive disorders (Kamiński, Wiklik, & Obniska, 2015).

5. Radiomodulatory Effects

Soliman et al. (2020) synthesized new quinazolinone derivatives with a benzenesulfonamide moiety, structurally similar to the compound , and screened them for their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. The findings suggested that one of the compounds could be considered a promising antioxidant and radiomodulatory agent (Soliman et al., 2020).

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-18-11-14(29-2)9-10-19(18)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVESTKCDVLABDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)